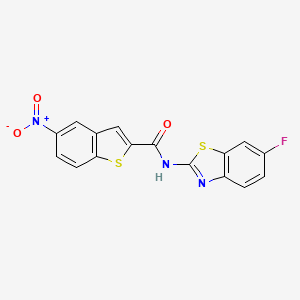

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at position 5 and a carboxamide linkage to a 6-fluoro-benzothiazole moiety. This structure combines electron-withdrawing groups (fluoro, nitro) with aromatic systems, which are common in pharmacologically active molecules. The benzothiazole and benzothiophene rings contribute to π-π stacking interactions, while the nitro group may enhance reactivity or binding affinity in biological targets.

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8FN3O3S2/c17-9-1-3-11-13(7-9)25-16(18-11)19-15(21)14-6-8-5-10(20(22)23)2-4-12(8)24-14/h1-7H,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVYWIFWZATZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Fluoroaniline Derivatives

The 6-fluoro-benzothiazole scaffold is synthesized via cyclization of 4-fluoroaniline with potassium thiocyanate and bromine in acetic acid (Method adapted from).

Procedure :

- Dissolve 4-fluoroaniline (0.2 mol) and potassium thiocyanate (0.8 mol) in glacial acetic acid.

- Add bromine (0.2 mol) dropwise at 30°C.

- Stir for 10–15 hours, neutralize with aqueous ammonia, and isolate the precipitate.

- Recrystallize from ethanol to obtain 2-amino-6-fluoro-1,3-benzothiazole.

Key Data :

- Yield: 60–70%

- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 7.45 (d, 1H), 7.20 (d, 1H), 6.95 (s, 2H, NH$$2$$).

Synthesis of 5-Nitro-1-Benzothiophene-2-Carboxylic Acid

Palladium-Catalyzed Carbonylation of 2-(Methylthio)Phenylacetylene

A palladium-catalyzed approach constructs the benzothiophene core (Method from):

Procedure :

- React 2-(methylthio)phenylacetylene with PdI$$_2$$ (5 mol%) and KI (5 equiv) in methanol under CO (32 atm) and air (40 atm) at 80°C for 24 hours.

- Isolate methyl benzothiophene-3-carboxylate via column chromatography.

- Nitrate the benzothiophene at position 5 using HNO$$3$$-H$$2$$SO$$_4$$ at 0°C.

- Hydrolyze the ester to the carboxylic acid using NaOH.

Key Data :

Alternative Benzothiophene Synthesis via Cyclization

Patent US5569772A describes acid-catalyzed cyclization of arylthiomethyl ketones:

- Treat 2-mercapto-5-nitrobenzaldehyde with acetyl chloride in H$$2$$SO$$4$$.

- Cyclize to form 5-nitrobenzothiophene-2-carboxylic acid.

Amide Coupling Strategies

Acid Chloride Method

- Convert 5-nitro-1-benzothiophene-2-carboxylic acid to its chloride using thionyl chloride.

- React with 6-fluoro-1,3-benzothiazol-2-amine in pyridine at reflux for 12 hours.

Reaction Conditions :

- Solvent: Pyridine

- Temperature: 110°C

- Yield: 65–75%

Characterization :

Coupling Reagents

Use HATU or EDCI/HOBt in DMF for milder conditions:

- Activate the carboxylic acid with HATU (1.2 equiv) and DIPEA (3 equiv).

- Add 6-fluoro-benzothiazol-2-amine (1 equiv) and stir at room temperature for 6 hours.

Key Data :

- Yield: 70–80%

- Purity: >95% (HPLC)

Optimization and Challenges

Nitration Regioselectivity

The nitro group’s position is critical. Meta-directing effects of the carboxylic acid group favor nitration at position 5. Using mixed HNO$$3$$-H$$2$$SO$$_4$$ at 0°C minimizes di-nitration.

Amide Bond Stability

The electron-withdrawing nitro group reduces nucleophilicity of the benzothiazole amine, necessitating vigorous coupling conditions (e.g., pyridine reflux).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride | 65–75 | 90 | High scalability |

| HATU Coupling | 70–80 | 95 | Mild conditions |

| Pd-Catalyzed | 60–70 | 85 | One-pot benzothiophene synthesis |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has shown promising biological activities that warrant further investigation:

Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, one study reported that derivatives of benzothiazole demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar capabilities .

Anticancer Potential : The structural characteristics of benzothiazole derivatives often correlate with anticancer activity. Preliminary studies have indicated that modifications to the benzothiazole framework can enhance cytotoxic effects against cancer cell lines .

Anti-inflammatory Properties : Compounds containing nitro groups have been associated with anti-inflammatory effects. Investigations into related compounds have revealed their ability to inhibit pro-inflammatory cytokines, indicating a potential therapeutic role for this compound in inflammatory diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in:

Coupling Reactions : The presence of the carboxamide group allows for coupling reactions with various electrophiles, facilitating the synthesis of more complex molecules .

Building Block for Drug Development : Its unique structure makes it an attractive candidate for the development of new pharmaceuticals targeting specific biological pathways .

Agrochemical Applications

Given the increasing demand for sustainable agricultural practices, compounds like this compound may find applications as:

Pesticides or Herbicides : The antimicrobial properties suggest potential use in developing agrochemicals aimed at protecting crops from pathogens .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines demonstrated that modifications to the benzothiazole structure could enhance cytotoxicity. Initial findings suggested that this compound could inhibit cell proliferation through apoptosis induction.

Mechanism of Action

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide exerts its effects is primarily through the interaction with specific molecular targets:

Antimicrobial Action: It disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.

Anticancer Action: It inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from patents and research studies, focusing on substituent variations and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : The target compound’s nitro group may increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes. In contrast, the trifluoromethyl group in the patent compound () improves metabolic stability and membrane permeability.

- Halogenation : Chlorine in compound 5f () and bromine in enhance cytotoxicity via halogen bonding, whereas the target’s fluoro substituent offers smaller steric hindrance and improved pharmacokinetics.

- Solubility Modifiers : The morpholine group in BB00390 () introduces polarity, contrasting with the lipophilic dichlorobenzyl group in 5f ().

Structural Implications for Drug Design

- Aromatic Systems : Benzothiophene (target) vs. thiophene (5f) alters π-stacking capacity and planarity, influencing DNA intercalation or protein binding.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.3 g/mol. The compound features a benzothiazole moiety, which is known for its broad spectrum of biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of various benzothiazole compounds, revealing significant antibacterial and antifungal activities against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes .

Antitumor Activity

Benzothiazoles have been extensively studied for their anticancer effects. This compound has shown promising results in inhibiting tumor cell proliferation in vitro. In particular, it has been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been documented. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity positions it as a candidate for treating inflammatory diseases .

CNS Activity

Benzothiazole derivatives are known to exhibit central nervous system (CNS) activity. The specific compound may influence neurotransmitter systems, potentially offering therapeutic effects in conditions such as anxiety and depression .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a critical mechanism for its antitumor activity.

Case Studies

A selection of notable studies illustrates the compound's efficacy:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide?

- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, the 6-fluoro-1,3-benzothiazol-2-amine intermediate is prepared first, followed by coupling with 5-nitro-1-benzothiophene-2-carboxylic acid using carbodiimide-based reagents (e.g., EDCI or DCC) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (typically 0–25°C) are critical to minimize side reactions and maximize yield .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal system, space group, and hydrogen-bonding network are analyzed using software like SHELXL . For example, dihedral angles between aromatic rings and intermolecular interactions (e.g., N–H⋯N or C–H⋯F bonds) are quantified to confirm structural integrity .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and purity. For fluorinated analogs, F NMR detects electronic environments .

- IR : Peaks near 1650–1700 cm indicate the carboxamide carbonyl stretch.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence biological activity?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., fluoro vs. methyl groups). For instance, 6-fluoro derivatives show enhanced antimicrobial activity due to increased electronegativity and membrane penetration. Bioassays against bacterial/fungal strains (e.g., S. aureus or C. albicans) under standardized MIC protocols reveal potency differences .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, inoculum size) or compound solubility. Normalize data by:

- Using uniform solvents (e.g., DMSO with ≤1% v/v).

- Validating results with orthogonal assays (e.g., time-kill curves vs. MIC).

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. How can computational modeling predict binding modes of this compound to biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used. The nitro group’s electron-withdrawing effect and benzothiophene’s planarity may favor interactions with hydrophobic enzyme pockets (e.g., bacterial topoisomerases). Validate predictions with mutagenesis or crystallographic protein-ligand complexes .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodology : Poor solubility or polymorphism complicates crystallization. Strategies include:

- Screening solvent mixtures (e.g., ethyl acetate/ethanol).

- Slow evaporation at controlled temperatures.

- Seeding with microcrystals from analogous compounds. achieved crystallization via methanol/ethyl acetate recrystallization .

Q. How does the nitro group’s electronic effect impact reactivity in derivatization reactions?

- Methodology : The nitro group’s meta-directing nature influences regioselectivity in electrophilic substitutions (e.g., nitration or halogenation). Cyclic voltammetry or DFT calculations (e.g., Gaussian) quantify electron density distribution. For example, nitro groups reduce nucleophilic attack on the benzothiophene ring, favoring reduction to amines for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.